molecular formula C63H59N11O16S3 B12376819 SARS-CoV-2-IN-54

SARS-CoV-2-IN-54

Cat. No.: B12376819
M. Wt: 1322.4 g/mol
InChI Key: OJDYQRNEDPEFMJ-UHFFFAOYSA-N
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Description

SARS-CoV-2-IN-54 is a novel compound identified as a potential inhibitor of the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has garnered significant attention due to its potential therapeutic applications in treating COVID-19 by targeting the virus’s replication mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-54 involves multiple steps, including the formation of peptide-like structures with an N-terminal electrophilic group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated systems to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to monitor the synthesis process and verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-54 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

SARS-CoV-2-IN-54 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2-IN-54 exerts its effects by inhibiting the main protease of SARS-CoV-2, which is essential for the virus’s replication. The compound binds covalently to the nucleophilic cysteine residue in the protease’s active site, thereby blocking its activity. This inhibition prevents the cleavage of viral polyproteins, ultimately halting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2-IN-54 is unique due to its specific binding conformation and high potency as a protease inhibitor. Unlike other inhibitors, it adopts a U-shaped binding conformation, allowing it to effectively block the protease’s active site. This unique binding mode contributes to its high antiviral activity and potential as a therapeutic agent .

Properties

Molecular Formula

C63H59N11O16S3

Molecular Weight

1322.4 g/mol

IUPAC Name

2-[[4-[(2-aminoacetyl)amino]-7-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-4-[3-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-3-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C63H59N11O16S3/c64-34-56(78)71-63(28-25-53(75)65-50(60(79)80)31-44-41-7-1-4-10-47(41)68-57(44)91-38-19-13-35(14-20-38)72(85)86,29-26-54(76)66-51(61(81)82)32-45-42-8-2-5-11-48(42)69-58(45)92-39-21-15-36(16-22-39)73(87)88)30-27-55(77)67-52(62(83)84)33-46-43-9-3-6-12-49(43)70-59(46)93-40-23-17-37(18-24-40)74(89)90/h1-24,50-52,68-70H,25-34,64H2,(H,65,75)(H,66,76)(H,67,77)(H,71,78)(H,79,80)(H,81,82)(H,83,84)

InChI Key

OJDYQRNEDPEFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C(=O)O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C(=O)O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C(=O)O)NC(=O)CN

Origin of Product

United States

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